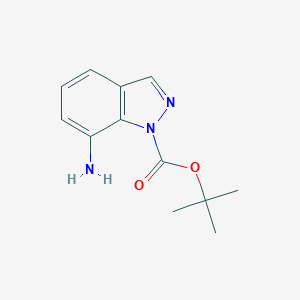

tert-Butyl 7-amino-1H-indazole-1-carboxylate

Descripción general

Descripción

tert-Butyl 7-amino-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Mecanismo De Acción

Target of Action

Tert-Butyl 7-amino-1H-indazole-1-carboxylate is an indazole derivative . Indazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins involved in cellular processes . .

Mode of Action

Indazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor signaling, or disrupting protein-protein interactions .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s predicted boiling point is 3953±340 °C , and its predicted density is 1.24±0.1 g/cm3 .

Result of Action

Indazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-1H-indazole-1-carboxylate typically involves the reaction of 7-aminoindazole with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 7-amino-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the indazole ring.

Reduction: Hydrazine derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

tert-Butyl 7-amino-1H-indazole-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

- tert-Butyl 7-nitro-1H-indazole-1-carboxylate

- tert-Butyl 7-hydroxy-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 7-amino-1H-indazole-1-carboxylate is unique due to the presence of the amino group at the 7-position of the indazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields.

Actividad Biológica

tert-Butyl 7-amino-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a significant subject of study in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target Interactions:

this compound interacts with multiple biological targets through several mechanisms:

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in various biochemical pathways.

- Receptor Modulation: The compound can modulate receptor signaling pathways, affecting cellular responses.

- Protein-Protein Interactions: It disrupts critical protein interactions that are essential for cellular function.

Biochemical Pathways:

The compound influences various pathways, including:

- Antiviral Activity: It has demonstrated potential against viral infections, particularly HIV, by inhibiting viral replication processes.

- Anti-inflammatory Responses: The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

- Anticancer Effects: Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .

Pharmacological Profile

The pharmacological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits HIV replication; potential for use in antiviral therapies. |

| Anti-inflammatory | Reduces inflammation markers and cytokine levels. |

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress within cells. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antiviral Activity Study:

A recent study evaluated the compound's efficacy against HIV-1. It was found to significantly reduce viral load in infected cell lines, demonstrating a dose-dependent response. The study utilized surface plasmon resonance to confirm binding affinity to the HIV capsid protein . -

Anti-inflammatory Mechanism:

In a model of acute inflammation, this compound was shown to reduce edema and pain response significantly. The compound inhibited the expression of TNF-α and IL-6, which are critical mediators of inflammation . -

Anticancer Properties:

Research conducted on various cancer cell lines revealed that this compound induces cell cycle arrest and apoptosis. The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Propiedades

IUPAC Name |

tert-butyl 7-aminoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOIGXWKRHPKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597736 | |

| Record name | tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173459-53-5 | |

| Record name | tert-Butyl 7-amino-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.